molecular formula C20H27NO3 B021475 4-Benzyl Albuterol CAS No. 56796-66-8

4-Benzyl Albuterol

Cat. No.: B021475
CAS No.: 56796-66-8
M. Wt: 329.4 g/mol
InChI Key: ICDQPCBDGAHBGG-UHFFFAOYSA-N
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Description

4-Benzyl Albuterol is a chemical compound with the molecular formula C20H27NO3. It is structurally related to Albuterol, a well-known bronchodilator used in the treatment of asthma and other respiratory conditions. The compound is characterized by the presence of a benzyl group attached to the Albuterol molecule, which may influence its pharmacological properties.

Mechanism of Action

Target of Action

4-Benzyl Albuterol is a derivative of Albuterol, also known as Salbutamol . The primary target of Albuterol is the beta-2 adrenergic receptor . This receptor is predominantly found in the lungs, specifically on the bronchial smooth muscle cells . Albuterol is 29 times more selective for beta-2 receptors than beta-1 receptors, giving it higher specificity for pulmonary beta receptors versus beta-1-adrenergic receptors located in the heart .

Mode of Action

This compound, like Albuterol, acts as an agonist at the beta-2 adrenergic receptor . Upon binding to the receptor, it triggers a cascade of biochemical events leading to the relaxation of the bronchial smooth muscle . This results in bronchodilation, or the widening of the airways, which helps alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biochemical Pathways

The activation of the beta-2 adrenergic receptor by this compound stimulates the production of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various target proteins leading to smooth muscle relaxation and bronchodilation .

Pharmacokinetics

The pharmacokinetics of Albuterol, and by extension this compound, involves absorption, distribution, metabolism, and excretion (ADME). Albuterol is rapidly absorbed and achieves peak serum concentrations within 30 minutes of administration . It is metabolized in the liver to an inactive sulfate . The elimination half-life of inhaled or oral Albuterol has been recorded as being between 2.7 and 5 hours . Both enantiomers of Albuterol are actively excreted into the urine .

Result of Action

The primary result of this compound’s action is the relief of bronchospasm . By relaxing the bronchial smooth muscle, it widens the airways and improves airflow. This provides symptomatic relief in conditions like asthma and COPD, where the airways become constricted and inflamed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can all impact the drug’s efficacy and stability. For example, functionally significant genetic polymorphisms have been identified for beta-2-adrenoceptors, which can affect the disposition or action of Albuterol .

Biochemical Analysis

Biochemical Properties

It is known that Salbutamol, the compound it is a precursor to, interacts with β2-adrenergic receptors in the lungs . This interaction triggers a series of biochemical reactions that lead to the relaxation of the smooth muscles in the airways, making it easier for individuals to breathe .

Cellular Effects

The cellular effects of 4-Benzyl Albuterol are not well-documented. Salbutamol, which is derived from this compound, has been shown to have significant effects on various types of cells. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it stimulates β2-adrenergic receptors, leading to activation of adenyl cyclase and an increase in cyclic AMP levels within cells . This results in relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, and a range of other effects .

Molecular Mechanism

The mechanism of action of Salbutamol, which is derived from this compound, involves binding to β2-adrenergic receptors, leading to relaxation of bronchial smooth muscle . This is achieved through the activation of adenyl cyclase and an increase in cyclic AMP levels within cells .

Temporal Effects in Laboratory Settings

Studies on Salbutamol have shown that its effects can be observed shortly after administration and can last for several hours .

Dosage Effects in Animal Models

Studies on Salbutamol have shown that it can cause bronchodilation in animal models of asthma .

Metabolic Pathways

Salbutamol is known to be metabolized primarily by sulphotransferase (SULT) 1 A3 to an inactive metabolite .

Transport and Distribution

Salbutamol, which is derived from this compound, is known to be distributed throughout the body, with high concentrations found in the liver and lung tissues .

Subcellular Localization

Salbutamol, which is derived from this compound, is known to bind to β2-adrenergic receptors, which are located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl Albuterol typically involves the following steps:

    Starting Material: The synthesis begins with 4-hydroxyacetophenone.

    Chloromethylation: The 4-hydroxyacetophenone undergoes chloromethylation using formaldehyde and concentrated hydrochloric acid to form 4-hydroxy-3-chloromethylacetophenone.

    Acylation: The chloromethylated product is then acylated with acetic anhydride and acetic acid in the presence of sodium acetate to yield a diacetate intermediate.

    Bromination: The diacetate intermediate is brominated to form a bromo ketone.

    Amination: The bromo ketone reacts with N-(tert-butyl)benzylamine, followed by treatment with hydrochloric acid to produce the hydrochloride of the amino ketone.

    Final Product: The amino ketone hydrochloride is converted to the free base, resulting in this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl Albuterol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products:

Scientific Research Applications

4-Benzyl Albuterol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in respiratory research.

    Medicine: Research focuses on its potential as a bronchodilator and its pharmacological properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

    Albuterol: A widely used bronchodilator with a similar structure but without the benzyl group.

    Levalbuterol: The R-enantiomer of Albuterol, known for its higher selectivity and reduced side effects.

    Salbutamol: Another name for Albuterol, commonly used in various formulations.

Uniqueness: 4-Benzyl Albuterol is unique due to the presence of the benzyl group, which may influence its pharmacokinetics and pharmacodynamics. This structural modification can potentially lead to differences in its therapeutic effects and side effect profile compared to other similar compounds .

Properties

IUPAC Name

2-(tert-butylamino)-1-[3-(hydroxymethyl)-4-phenylmethoxyphenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-20(2,3)21-12-18(23)16-9-10-19(17(11-16)13-22)24-14-15-7-5-4-6-8-15/h4-11,18,21-23H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQPCBDGAHBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866591
Record name 1-[4-(Benzyloxy)-3-(hydroxymethyl)phenyl]-2-(tert-butylamino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56796-66-8
Record name α1-[[(1,1-Dimethylethyl)amino]methyl]-4-(phenylmethoxy)-1,3-benzenedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56796-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl albuterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056796668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(benzyloxy)-α-[[tert-butylamino]methyl]-m-xylene-α,α'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-BENZYL ALBUTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2092ANO5GJ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The provided research paper [] focuses on a method to produce enantiomerically pure (R)-salbutamol, highlighting the importance of chirality in its pharmaceutical applications. While the paper doesn't delve into the specific activity of 4-benzyl albuterol, it identifies it as a key precursor to salbutamol. Given the structural similarity, it's highly likely that this compound also exhibits chirality, and the (R)-enantiomer is crucial for its activity. This is a common phenomenon in pharmaceuticals, where one enantiomer often possesses superior pharmacological activity and a better safety profile compared to its mirror image. Therefore, developing efficient methods to isolate the desired (R)-enantiomer, as described in the paper for salbutamol, is critical for both this compound and salbutamol.

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